molecular formula C13H8ClN3O B8355388 6-(6-Chloropyrimidin-4-yloxy)quinoline

6-(6-Chloropyrimidin-4-yloxy)quinoline

Cat. No. B8355388
M. Wt: 257.67 g/mol
InChI Key: AVWGCWFWYOZVEF-UHFFFAOYSA-N
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Patent
US07855215B2

Procedure details

A solution of 7.45 g (50 mMol) of 4,6-dichlor-pyrimidine, 7.64 g (50 mMol) of 6-hydroxy-chinolin and 2.0 g (50 mMol) NaOH dissolved in 200 ml of H2O/acetone 1:1 is stirred for 3 h. The resulting solid is filtered off, washed with H2O/acetone ans dried: m.p.: 136-137° C.; MS: [M+1]+=258.
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[OH:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[CH:15][CH:14]=[CH:13]2.[OH-].[Na+]>O.CC(C)=O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([O:9][C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
7.64 g
Type
reactant
Smiles
OC=1C=C2C=CC=NC2=CC1
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O.CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
WASH
Type
WASH
Details
washed with H2O/acetone ans
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC(=NC=N1)OC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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